molecular formula C15H16BrFN2O B2933737 3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide CAS No. 2127733-00-8

3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide

Cat. No. B2933737
CAS RN: 2127733-00-8
M. Wt: 339.208
InChI Key: SMUGJVMESQRUFS-UHFFFAOYSA-N
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Description

3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide in lab experiments is its specificity for COX-2 and PKC, making it a useful tool for studying the roles of these enzymes and proteins in inflammation and cancer. Additionally, its anti-inflammatory and analgesic properties make it a useful tool for studying the mechanisms of chronic pain and inflammatory conditions. However, its potential toxicity and limited solubility in aqueous solutions can be limitations for certain types of experiments.

Future Directions

There are several future directions for research on 3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide. One area of research is the development of more efficient synthesis methods to produce the compound with higher yields and purity. Another area of research is the development of new therapeutic applications for the compound, such as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide involves the reaction of 5-fluoro-2-nitrobenzoic acid with 1-cyano-3-methylcyclohexene in the presence of bromine and triethylamine. The resulting product is then treated with hydrochloric acid to obtain 3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. Additionally, it has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

3-bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2O/c1-10-3-2-4-15(8-10,9-18)19-14(20)11-5-12(16)7-13(17)6-11/h5-7,10H,2-4,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUGJVMESQRUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-(1-cyano-3-methylcyclohexyl)-5-fluorobenzamide

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